molecular formula C51H82N10O14S B15139664 HCV Peptide (131-140)

HCV Peptide (131-140)

Cat. No.: B15139664
M. Wt: 1091.3 g/mol
InChI Key: CYVSTZOKXWNPNN-XLHYILJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

HCV Peptide (131-140) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of HCV Peptide (131-140) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence .

Chemical Reactions Analysis

Types of Reactions

HCV Peptide (131-140) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized methionine, reduced peptides, and peptide analogs with substituted amino acids .

Mechanism of Action

HCV Peptide (131-140) exerts its effects by being presented on the surface of infected cells via major histocompatibility complex (MHC) class I molecules. This presentation allows cytotoxic T lymphocytes to recognize and destroy infected cells. The peptide interacts with specific T cell receptors, triggering an immune response that targets HCV-infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HCV Peptide (131-140) is unique due to its specific sequence and its role in eliciting a strong CTL response. This makes it particularly valuable in vaccine development and immunological research .

Properties

Molecular Formula

C51H82N10O14S

Molecular Weight

1091.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C51H82N10O14S/c1-11-29(8)42(50(73)61-19-12-13-38(61)49(72)58-35(22-27(4)5)47(70)59-41(28(6)7)51(74)75)60-48(71)36(23-31-14-16-32(62)17-15-31)54-39(63)25-53-44(67)33(18-20-76-10)55-45(68)34(21-26(2)3)57-46(69)37(24-40(64)65)56-43(66)30(9)52/h14-17,26-30,33-38,41-42,62H,11-13,18-25,52H2,1-10H3,(H,53,67)(H,54,63)(H,55,68)(H,56,66)(H,57,69)(H,58,72)(H,59,70)(H,60,71)(H,64,65)(H,74,75)/t29-,30-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1

InChI Key

CYVSTZOKXWNPNN-XLHYILJJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.